N'-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide
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Overview
Description
N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique molecular structure, which includes a pyridine ring, a carbohydrazide group, and a dimethylphenoxyacetyl moiety. It is often used in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide typically involves the reaction of 2,6-dimethylphenol with chloroacetic acid to form 2-(2,6-dimethylphenoxy)acetic acid. This intermediate is then reacted with pyridine-4-carbohydrazide under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and development .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydrazine derivatives, and oxides. These products are often used as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide include:
- N-({2-[2-(2,6-dimethylphenoxy)acetyl]hydrazino}carbothioyl)-2-(4-methoxyphenyl)acetamide
- Cyanoacetohydrazides
Uniqueness
What sets N’-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide apart from similar compounds is its unique combination of a pyridine ring and a dimethylphenoxyacetyl moiety. This structure imparts distinct chemical properties, making it particularly useful in the synthesis of heterocyclic compounds and in various biological applications .
Properties
IUPAC Name |
N'-[2-(2,6-dimethylphenoxy)acetyl]pyridine-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-4-3-5-12(2)15(11)22-10-14(20)18-19-16(21)13-6-8-17-9-7-13/h3-9H,10H2,1-2H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSNUNDZYZNFRMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)NNC(=O)C2=CC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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